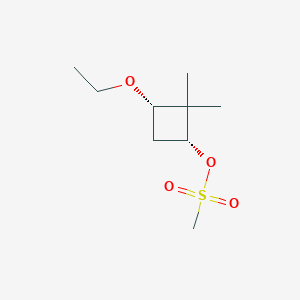
1-(2,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorobenzyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 2,5-dichlorobenzyl chloride with 1H-1,2,4-triazole-3-amine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions may vary, but it is generally performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The dichlorobenzyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dichlorobenzyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: The compound’s biological activity has led to research into its potential use as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine
- 1-(3,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine
- 1-(2,6-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine
Uniqueness
1-(2,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine is unique due to the specific positioning of the dichlorobenzyl group, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 5 positions of the benzyl ring can enhance the compound’s stability and its ability to interact with biological targets.
Properties
Molecular Formula |
C9H8Cl2N4 |
|---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-1-2-8(11)6(3-7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) |
InChI Key |
SIXHWHBBPNVANE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN2C=NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


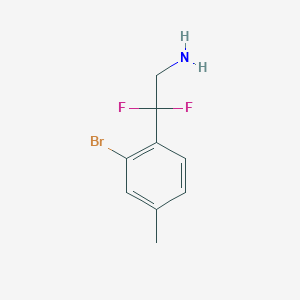
![(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13647494.png)


![2-Bromo-2'-chloro-9,9'-spirobi[fluorene]](/img/structure/B13647504.png)
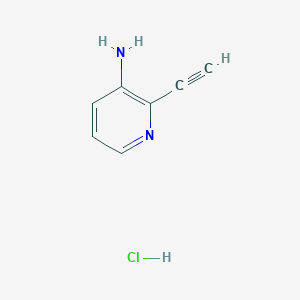
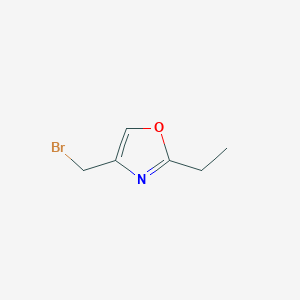
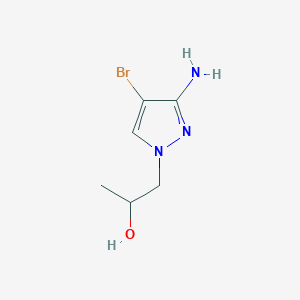
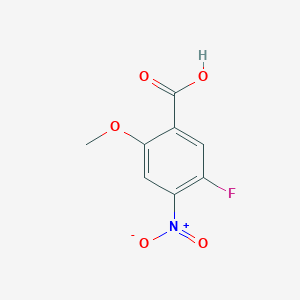

![[4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13647533.png)
![methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13647554.png)
